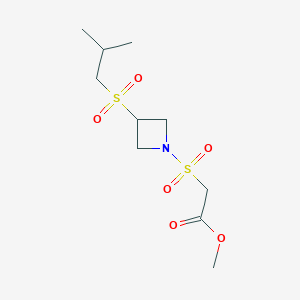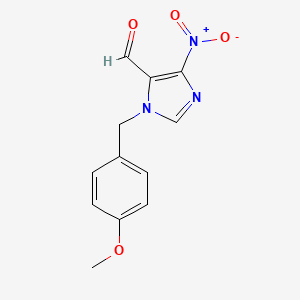
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate” is a chemical compound with the molecular formula C10H19NO6S2. It has an average mass of 313.391 Da and a monoisotopic mass of 313.065369 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 501.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C. It has an enthalpy of vaporization of 77.0±3.0 kJ/mol and a flash point of 257.1±32.9 °C. The index of refraction is 1.529. It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques : Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate and related compounds have been synthesized through various methods. For instance, a one-pot synthesis approach has been developed for related compounds like methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates (Dobrydnev et al., 2018).
- Structural Analysis : Detailed structural analysis of related compounds, such as methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, has been conducted using techniques like XRD, FT-IR, UV-VIS, and NMR (Gültekin et al., 2020).
Chemical Properties and Reactions
- Sulfonyl Azides Synthesis : Studies on the synthesis of sulfonyl azides, which are key intermediates in the synthesis of compounds like this compound, have been extensively documented (Katritzky et al., 2008).
- Chemical Modification : Chemical modification of related β-lactam structures, aiming at enhancing their properties, has been a significant area of research. For example, modifications in 4-(substituted methyl)-2-azetidinone-1-sulfonic acid derivatives have been explored (Sendai et al., 1985).
Application in Drug Development
- Antibacterial Activity : Research into the antibacterial properties of related compounds, such as novel 4‐Oxo‐1,3‐thiazolidines and 2‐Oxoazetidines, shows the potential of these compounds in drug development (Desai et al., 2001).
- Bioorganic Chemistry : The study of 3-phenyl-clavams, which are closely related to the structure of this compound, has provided insights into their bioorganic and medicinal chemistry applications, particularly their biological and chiroptical activity (Cierpucha et al., 2004).
Mécanisme D'action
Target of Action
Azetidine derivatives are known to interact with a wide variety of biological targets .
Mode of Action
The compound is synthesized through a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Result of Action
Azetidine derivatives have been found to exhibit a variety of biological activities .
Propriétés
IUPAC Name |
methyl 2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S2/c1-8(2)6-18(13,14)9-4-11(5-9)19(15,16)7-10(12)17-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODGXJZHSICGBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)


![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)
![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)
![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)

![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)
